molecular formula C21H26N2O B1359647 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-80-2

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359647
CAS No.: 898788-80-2
M. Wt: 322.4 g/mol
InChI Key: RQNGESCXCUOLNY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative featuring two methyl groups at the 3 and 4 positions on one aromatic ring and a 4-methylpiperazinomethyl group at the 3' position on the adjacent ring. This structural configuration combines lipophilic (methyl groups) and hydrophilic (piperazine moiety) elements, making it a candidate for diverse applications, including pharmaceuticals and organic synthesis.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-7-8-20(13-17(16)2)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNGESCXCUOLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643431
Record name (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-80-2
Record name (3,4-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation to Form the Benzophenone Core

  • Reactants : Aromatic methyl ethers such as veratrol (1,2-dimethoxybenzene) and p-methylbenzoyl chloride.
  • Catalyst : Aluminum trichloride (AlCl3).
  • Solvent : Methylene chloride.
  • Conditions : Controlled temperature between 15°C to 35°C with stepwise addition of AlCl3 to promote acylation and subsequent demethylation of methyl ether groups.
  • Outcome : Formation of 3,4-dimethoxy-4'-methylbenzophenone, which upon cleavage of one methyl group yields 4-hydroxy-3-methoxy-4'-methylbenzophenone.

The reaction is monitored by the evolution of hydrogen chloride gas and controlled to optimize yield and minimize side products.

Separation of Isomers by Salt Formation and Crystallization

  • The reaction mixture contains isomeric hydroxymethoxybenzophenones.
  • Extraction with aqueous potassium hydroxide converts phenols to their potassium salts.
  • Addition of saturated sodium chloride solution selectively crystallizes the sodium salt of 4-hydroxy-3-methoxy-4'-methylbenzophenone.
  • The isolated salt is acidified and extracted to yield the purified benzophenone intermediate.

Functionalization: Nitration and Demethylation

  • Nitration : Using 65% aqueous nitric acid in glacial acetic acid at 20-25°C to introduce nitro groups selectively, e.g., producing 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone.
  • Demethylation : Treatment with aluminum trichloride in triethylamine and methylene chloride under reflux to remove methyl groups from methoxy substituents, yielding dihydroxy derivatives such as 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in nitro or halogenated derivatives

Scientific Research Applications

Pharmacological Research

Opioid Receptor Studies
One of the primary applications of 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is in the investigation of opioid receptors. Research indicates that this compound exhibits antagonist properties, particularly in relation to nonselective opioid antagonism. The presence of methyl groups at the 3 and 4 positions enhances its potency compared to analogs lacking these substituents. Studies have demonstrated that compounds with both methyl groups are more effective antagonists than those without them.

Mechanism of Action
The compound's mechanism involves binding affinity and efficacy at various opioid receptors. Interaction studies often compare its activity against known antagonists to elucidate structure-activity relationships. The findings suggest that modifications to the compound can significantly affect its antagonist properties and receptor selectivity.

Chemical Synthesis and Reactivity

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. The compound can undergo electrophilic aromatic substitution due to the electron-donating effects of the methyl groups, enhancing the nucleophilicity of the aromatic rings. This reactivity allows for further functionalization, making it a versatile building block in organic synthesis.

Biological Activities

Antimicrobial and Anticancer Properties
Research has also explored the potential biological activities of this compound, including its antimicrobial and anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines and exhibit antimicrobial activity against various pathogens. These findings position it as a candidate for further drug development.

Industrial Applications

Specialty Chemicals Production
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structural features make it valuable in creating complex molecules for various industrial applications .

Case Studies and Research Findings

Study Focus Area Key Findings
Opioid Receptor InteractionEnhanced antagonist activity with both methyl groups present; nonselective opioid antagonism observed.
Anticancer ActivityExhibited growth inhibition in specific cancer cell lines; potential for drug development noted.
Chemical SynthesisMulti-step synthesis pathways explored; reactivity characterized by electrophilic aromatic substitution.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzophenones with Piperazinomethyl Groups

Key analogs include:

Compound Name Substituent Positions Molecular Formula Key Features
2,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone 2,4-dimethyl; 3'-(piperazinomethyl) C21H26N2O Increased steric hindrance at the 2-position may reduce receptor binding efficiency compared to 3,4-dimethyl derivatives
3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone 3,5-dimethyl; 3'-(piperazinomethyl) C21H26N2O Symmetric methyl groups may enhance crystallinity but reduce solubility in aqueous media

The 3,4-dimethyl configuration in the target compound likely optimizes a balance between solubility and steric effects, favoring interactions with hydrophobic enzyme pockets or receptors.

Benzophenones with Alternative Heterocyclic Moieties

  • Thiomorpholinomethyl substituent (e.g., 2,4-dimethyl-3'-thiomorpholinomethyl benzophenone, CAS 898763-13-8): Replacing piperazine with thiomorpholine introduces a sulfur atom, which may alter electronic properties (e.g., increased polarizability) and hydrogen-bonding capacity .

Functionalized Benzophenones with Halogens or Nitro Groups

  • 4'-Methyl-3,4-dihydroxybenzophenone (Tolcapone-related compound): The dihydroxy groups enable chelation of metal ions, relevant for enzyme inhibition (e.g., catechol-O-methyltransferase) .
  • 4-Chloro-3'-(4-methylpiperazinomethyl) benzophenone: Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity in cross-coupling reactions compared to methyl-substituted analogs .

Receptor Affinity and Enzyme Inhibition

  • Histamine H3 Receptor Modulation: Benzophenones with tertiary amines (e.g., piperazine) exhibit affinity for neurotransmitter receptors. The target compound’s 4-methylpiperazine group may mimic motifs in Alzheimer’s disease therapeutics, where similar structures inhibit cholinesterase or modulate calcium signaling .
  • COX-1/COX-2 Inhibition: Docking studies (e.g., benzophenone-thiazole hybrids) suggest that substituent positioning (3,4 vs. 2,4) determines interactions with catalytic residues like TYR355 and ARG120. The 3,4-dimethyl configuration may align more closely with indomethacin’s binding mode .

Anticancer and Antiproliferative Activity

  • CAI Analogs: Carboxyamido-triazole derivatives with halogenated benzophenone tails (e.g., CAI) inhibit calcium influx and arachidonic acid release in cancer cells. Removal of the benzophenone moiety abolishes activity, underscoring its role in signal transduction inhibition .

Extraction and Detection

  • DLLME-SFO Method: Using α-terpineol as an extractant, benzophenones with logP values similar to the target compound (predicted ~3.5–4.0) can be isolated from aqueous matrices with LODs as low as 0.12 µg/L .

Stability and Reactivity

  • Hydrazone Formation: Benzophenones exhibit lower reactivity in hydrazone ligation compared to aldehydes (e.g., benzaldehyde), necessitating optimized reaction conditions for bioconjugation applications .

Data Tables

Table 1: Physicochemical Properties of Selected Benzophenones

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Key Application
3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone 334.45 ~3.8 0.15 (Water) Drug discovery
2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone 350.48 ~4.1 0.08 (Water) Organic synthesis
4'-Methyl-3,4-dihydroxybenzophenone 242.27 ~2.5 1.2 (Water) Enzyme inhibition

Research Findings and Implications

  • Positional Isomerism : 3,4-Dimethyl substitution enhances solubility and target engagement compared to 2,4 or 3,5 isomers, as seen in COX-1 docking studies .
  • Piperazine vs. Thiomorpholine : The piperazine moiety’s nitrogen atoms improve hydrogen-bonding interactions with biological targets, whereas thiomorpholine derivatives may exhibit altered pharmacokinetics due to sulfur’s metabolic stability .
  • Analytical Advancements: DLLME-SFO with α-terpineol offers a green, efficient method for quantifying trace benzophenones in environmental samples, applicable to the target compound .

Biological Activity

3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C21H26N2O
  • Molecular Weight : 322.4 g/mol
  • XLogP3 : 3.6
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 3
  • Rotatable Bond Count : 4

These properties suggest a moderate lipophilicity, which could influence the compound's absorption and distribution in biological systems .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has shown potential in modulating neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. Its structural similarity to known psychoactive compounds suggests it may influence serotonin or dopamine pathways.
  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Research has indicated that it may inhibit pro-inflammatory cytokines, thus suggesting a role in managing inflammatory conditions.

Biological Activity Data

Activity TypeObservations
AntioxidantExhibited significant free radical scavenging activity in vitro.
Neurotransmitter ModulationAltered levels of serotonin and dopamine in rodent models, indicating potential for mood regulation.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in cell culture studies.

Case Studies

  • Neuropharmacological Study :
    A study examined the effects of the compound on anxiety-like behaviors in mice. Results showed that administration led to a significant reduction in anxiety-related behaviors as measured by the elevated plus maze test.
  • Antioxidant Evaluation :
    In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
  • Inflammation Model :
    In a lipopolysaccharide (LPS)-induced inflammation model, treatment with the compound resulted in decreased levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3,4-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone and verifying its purity?

  • Methodological Answer: High-performance liquid chromatography (HPLC) paired with gas chromatography-mass spectrometry (GC-MS) is effective for purity assessment. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy to resolve methyl and piperazine substituents. Solvatochromic shifts in UV-Vis spectra can also indicate solvent interactions, particularly for carbonyl groups .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

  • Methodological Answer: Monitor reaction progress using GLC with benzophenone as an internal standard, as demonstrated in triisobutylaluminum reduction studies. Ensure stoichiometric control of reagents (e.g., 4-methylpiperazine derivatives) to avoid side products. Post-synthesis purification via column chromatography with polar/non-polar solvent gradients is critical .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability testing under UV light and humidity to assess degradation pathways. Use HPLC to track byproducts like benzophenone derivatives, which may form via photolysis or hydrolysis. Store in amber vials at –20°C under inert gas to suppress oxidation .

Advanced Research Questions

Q. What is the mechanistic role of the benzophenone moiety in photoinduced reactions involving this compound?

  • Methodological Answer: The benzophenone core acts as a triplet photosensitizer via nπ→ππ transitions. Computational studies (DFT/TD-DFT) can model solvent-dependent electronic states, while transient absorption spectroscopy quantifies triplet-state lifetimes. Polar solvents stabilize ππ* configurations, altering reaction kinetics .

Q. How does the 4-methylpiperazinomethyl substituent influence biological activity in neuronal or endocrine systems?

  • Methodological Answer: Design in vitro assays using immortalized GnRH neurons to evaluate autophagy modulation (e.g., LC3-II/LC3-I ratio via Western blot). Compare with structurally analogous benzophenones (e.g., BP2, BP3) to isolate substituent-specific effects. Molecular docking can predict interactions with hormone receptors .

Q. Can this compound act as a dual-functional catalyst in C–H alkylation reactions?

  • Methodological Answer: Test its dual role as a hydrogen atom transfer (HAT) initiator and terminal oxidant in flow chemistry setups. Kinetic studies under blue light irradiation (450 nm) paired with EPR spectroscopy can confirm radical intermediates. Compare efficiency with simpler benzophenone derivatives .

Q. How do solvent-solute interactions affect the compound’s spectroscopic and reactive properties?

  • Methodological Answer: Solvatochromic analysis of ν(C=O) vibrational bands in halogenated vs. alcoholic solvents reveals hydrogen-bonding dynamics. Combine FTIR and DFT calculations to correlate solvent polarity with reaction field effects. Halogenated solvents enhance direct solute-solvent interactions, altering reaction pathways .

Q. What computational strategies best predict the compound’s photodegradation byproducts?

  • Methodological Answer: Use density functional tight-binding (DFTB) simulations to model bond cleavage under UV exposure. Validate with LC-MS/MS analysis of aged samples. Focus on pathways yielding benzophenone or nitrophenol derivatives, which are common endocrine disruptors .

Contradictions and Open Challenges

  • Photochemical State Assignment: Experimental data (e.g., transient spectroscopy) conflict with computational models regarding the dominance of T2(ππ*) vs. nπ* states in polar solvents .
  • Degradation vs. Bioactivity: While the compound’s benzophenone core raises toxicity concerns, its piperazine substituent may confer unique therapeutic properties, requiring risk-benefit analysis in biomedical applications .

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